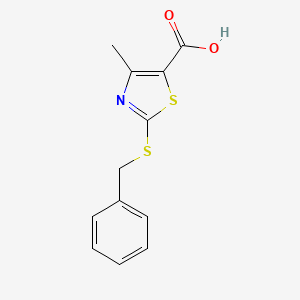

2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzylsulfanyl group, a methyl group, and a carboxylic acid group attached to the thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group on the thiazole ring.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a thiazole derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Benzylsulfanyl Group

The benzylsulfanyl (-S-CH₂-C₆H₅) group undergoes nucleophilic displacement reactions due to the polarizable sulfur atom. For example:

-

Alkylation : Reaction with alkyl halides (e.g., ethyl 2-chloroacetoacetate) under basic conditions replaces the benzyl group, forming new thioether derivatives .

-

Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the thioether to sulfoxide (-SO-CH₂-C₆H₅) or sulfone (-SO₂-CH₂-C₆H₅) .

Key Example :

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Ethyl 2-chloroacetoacetate | S-alkylated thiazole derivative | K₂CO₃, DMF, 60°C |

Carboxylic Acid Derivative Formation

The -COOH group participates in classical acid-mediated reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) catalyzed by H₂SO₄ to form methyl esters .

-

Amidation : Couples with amines (e.g., methylamine) via EDCl/HOBt activation, yielding bioactive amides .

Synthetic Pathway :

-

Hydrolysis : Ethyl ester intermediates (e.g., ethyl 4-methylthiazole-5-carboxylate) hydrolyze to carboxylic acids using KOH/MeOH .

-

Amidation : Acid reacts with substituted amines to form derivatives like 2-(benzylsulfanyl)-4-methyl-N-(pyridin-3-yl)thiazole-5-carboxamide .

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring undergoes regioselective substitution at the C-2 or C-4 positions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-4 (para to methyl group) .

-

Halogenation : NBS or Cl₂ generates brominated/chlorinated analogs .

Directing Effects :

-

The electron-withdrawing -COOH group deactivates the ring, directing electrophiles to the less deactivated C-2 position .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Thiazolo-triazine Synthesis : Intramolecular cyclization with polyphosphoric acid (PPA) under microwave irradiation forms bicyclic systems .

-

Oxadiazole Formation : Condensation with hydrazine derivatives yields 1,3,4-oxadiazole hybrids .

Representative Reaction :

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(Benzylsulfanyl)-4-methylthiazole-5-carboxylic acid | PPA, 120°C | Thiazolo[3,2-b]-1,2,4-triazinone | 72–85% |

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation:

-

Thermal Decarboxylation : Heating above 200°C removes CO₂, generating 2-(benzylsulfanyl)-4-methylthiazole .

-

Metal-Catalyzed Decarboxylation : Cu or Pd catalysts enable cross-coupling reactions (e.g., Heck or Suzuki) .

Antioxidant and Biological Activity

While not a direct chemical reaction, the compound’s derivatives exhibit bioactivity:

-

Xanthine Oxidase Inhibition : Analog 5k (IC₅₀ = 8.1 µM) shows competitive inhibition via hydrogen bonding with active-site residues .

-

Antioxidant Effects : Scavenges DPPH radicals (IC₅₀ = 15.3 µM for derivative 5k) .

Stability and Degradation

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-(benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions, including the formation of thiazole rings and subsequent functionalization. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound .

Xanthine Oxidase Inhibition

One of the primary applications of this compound derivatives is their role as xanthine oxidase inhibitors. Xanthine oxidase is an enzyme involved in purine metabolism, and its overactivity is linked to conditions such as gout and hyperuricemia. Research has shown that derivatives of this compound exhibit significant inhibitory activity against xanthine oxidase.

A study demonstrated that certain derivatives displayed IC₅₀ values ranging from 3.6 to 9.9 μM, indicating potent inhibition compared to standard drugs like febuxostat. The incorporation of a methylene amine spacer in these derivatives enhances their binding affinity to the enzyme's active site, facilitating stronger interactions through hydrogen bonding .

Antioxidant Activity

In addition to its role as a xanthine oxidase inhibitor, this compound also exhibits antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity of this compound was assessed using DPPH radical scavenging assays, revealing moderate activity that complements its enzyme inhibition capabilities .

Case Study 1: Development of Derivatives

A series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives were synthesized and characterized for their biological activities. These compounds were screened for both xanthine oxidase inhibition and antioxidant properties. Among them, specific derivatives demonstrated enhanced activity, showcasing the potential for developing new therapeutic agents targeting metabolic disorders .

Case Study 2: Structural Modifications for Enhanced Activity

Research focused on modifying the structure of this compound to improve its pharmacological profile. By altering substituents on the benzyl group or modifying the thiazole ring, researchers identified compounds with superior inhibitory effects against xanthine oxidase while maintaining or enhancing antioxidant activity .

Mecanismo De Acción

The mechanism of action of 2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Benzylsulfanyl)benzenecarboxylic acid

- 4-Methyl-1,3-thiazole-5-carboxylic acid

- 2-(Methylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the benzylsulfanyl and carboxylic acid groups on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered interest due to its potential biological activities. This compound exhibits various pharmacological properties, including antioxidant and enzyme inhibitory effects, which are critical in the context of diseases such as diabetes and cancer.

The chemical formula of this compound is C12H11NO2S2 with a molecular weight of 265.36 g/mol. The compound is characterized by its thiazole ring structure, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Chemical Formula | C12H11NO2S2 |

| Molecular Weight | 265.36 g/mol |

| IUPAC Name | 2-benzylsulfanyl-4-methyl-1,3-thiazole-5-carboxylic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antioxidant Activity

Research indicates that thiazole derivatives possess significant antioxidant properties. A study on related compounds demonstrated that they effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity of this compound can be inferred from its structural similarities to other thiazole derivatives that have shown strong free radical scavenging abilities.

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibition of xanthine oxidase (XO), an enzyme involved in the production of uric acid. Elevated uric acid levels are associated with gout and other metabolic disorders. The compound's ability to inhibit XO suggests potential therapeutic applications in managing hyperuricemia and related conditions . In vitro studies have shown that certain derivatives exhibit IC50 values indicating effective inhibition of XO activity, which could be extrapolated to suggest similar effects for this compound.

Study on Xanthine Oxidase Inhibition

A study synthesized a series of thiazole derivatives and tested their xanthine oxidase inhibitory activities. Compounds with structural similarities to this compound showed promising results with IC50 values ranging from 3.6 to 9.9 μM . These findings suggest that this compound may also possess significant XO inhibitory activity.

Antioxidant Effects in Diabetic Models

Another study explored the effects of thiazole derivatives on diabetic models, highlighting their role in reducing oxidative stress markers and improving insulin sensitivity . Although not directly testing this compound, the results indicate a potential for similar benefits due to the structural characteristics shared among thiazoles.

Propiedades

IUPAC Name |

2-benzylsulfanyl-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S2/c1-8-10(11(14)15)17-12(13-8)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZJTXVYSLYDLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)SCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.